molecular formula C19H16ClN7O B2770133 N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 1005952-82-8

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide

Cat. No.: B2770133
CAS No.: 1005952-82-8
M. Wt: 393.84
InChI Key: ZPCRXQKQHQZHFO-UHFFFAOYSA-N
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Description

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is a synthetic compound with intriguing chemical and biological properties Its structure features a complex arrangement of pyrazolo[3,4-d]pyrimidine and pyrazole moieties, linked through a cyclopropanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide typically involves a multi-step process:

  • Formation of the pyrazolo[3,4-d]pyrimidine core: : This step usually involves cyclization reactions starting with appropriate amines and carbonyl compounds.

  • Introduction of the 3-chlorophenyl group: : This step may involve selective halogenation followed by nucleophilic substitution reactions.

  • Formation of the cyclopropanecarboxamide group: : This involves reactions such as cyclopropanation followed by amide bond formation.

Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity, potentially employing flow chemistry techniques or catalytic processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide can participate in various chemical reactions:

  • Oxidation: : It can undergo oxidation, forming products where the nitrogen-containing rings may be further oxidized.

  • Reduction: : The compound can be reduced under specific conditions, potentially altering the electronic properties of the pyrazole and pyrimidine rings.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings or at the nitrogen sites.

Common Reagents and Conditions Used

Reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides or organometallic compounds.

Major Products Formed

The major products of these reactions depend on the specific conditions but generally involve modifications to the pyrazole and pyrimidine rings or the cyclopropanecarboxamide group, producing derivatives with potentially enhanced or modified activity.

Scientific Research Applications

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide has diverse applications:

  • Chemistry: : Used as a precursor or intermediate in the synthesis of complex organic molecules.

  • Biology: : Studied for its interaction with various biological macromolecules and cellular pathways.

  • Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

  • Industry: : Investigated for use in materials science, particularly in the development of advanced polymers or coatings.

Mechanism of Action

The compound exerts its effects through several pathways:

  • Molecular Targets: : It may interact with enzymes, receptors, or DNA, modulating their activity.

  • Pathways Involved: : Involved in signaling pathways that regulate cell proliferation, apoptosis, or immune responses.

Comparison with Similar Compounds

Compared to similar pyrazolo[3,4-d]pyrimidine-based compounds, N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide stands out due to its specific structural features and activity profile.

List of Similar Compounds

  • N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide

  • N-(1-(1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide

  • N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-ethyl-1H-pyrazol-5-yl)cyclopropanecarboxamide

This compound offers a unique combination of properties, making it a compound of significant interest in scientific research and industrial applications.

Properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN7O/c1-11-7-16(24-19(28)12-5-6-12)27(25-11)18-15-9-23-26(17(15)21-10-22-18)14-4-2-3-13(20)8-14/h2-4,7-10,12H,5-6H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCRXQKQHQZHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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